Bicyclo[6.1.0]nonan-4-ol is a bicyclic organic compound characterized by its unique structure and functional properties. Its molecular formula is , and it has a molecular weight of approximately 140.223 g/mol . This compound is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to the bicyclic framework, which imparts distinctive chemical reactivity and biological activity.
The synthesis of Bicyclo[6.1.0]nonan-4-ol typically involves cyclopropanation reactions using cyclooctadiene as a precursor. One effective method includes the reaction of cyclooctadiene with ethyl diazoacetate in the presence of a rhodium catalyst, which facilitates the formation of the bicyclic structure through a cyclopropanation mechanism .
The reaction conditions are critical for optimizing yield and selectivity. For instance, using Rhodium(II) acetate as a catalyst can enhance the efficiency of the cyclopropanation process . Following the initial cyclopropanation, further reduction steps involving lithium aluminum hydride may be employed to yield Bicyclo[6.1.0]nonan-4-ol with high purity and yield .
Bicyclo[6.1.0]nonan-4-ol features a bicyclic structure that consists of two interconnected rings, contributing to its strained configuration. The hydroxyl group is positioned at the 4th carbon atom of the bicyclic system, influencing its reactivity and interactions in chemical reactions.
Bicyclo[6.1.0]nonan-4-ol can participate in various chemical reactions due to its functional groups:
The choice of reagents and conditions is crucial for controlling reaction pathways and product formation, particularly in oxidation and reduction processes.
Bicyclo[6.1.0]nonan-4-ol exhibits significant reactivity due to its strained bicyclic structure, which facilitates various chemical transformations. One notable mechanism involves strain-promoted azide-alkyne cycloaddition (SPAAC), widely utilized in bioorthogonal chemistry for labeling biomolecules without interfering with biological systems . This mechanism underscores its potential applications in chemical biology and drug development.
While specific physical properties like boiling point and melting point are not extensively documented, the compound's density remains unspecified, indicating variability based on synthesis methods.
The chemical properties include:
Bicyclo[6.1.0]nonan-4-ol has notable applications in scientific research, particularly in:
Bicyclo[6.1.0]nonan-4-ol belongs to the class of bridged bicyclic hydrocarbons, characterized by a nine-membered carbon skeleton with a fused cyclopropane ring (bridge [1.0]) and a hydroxyl group at the C4 position. The IUPAC name "bicyclo[6.1.0]nonan-4-ol" precisely defines its structure: the prefix "bicyclo" indicates two rings, "[6.1.0]" specifies ring sizes (six-carbon chain, one-carbon chain, and zero-carbon bridge between bridgeheads), and "nonane" confirms nine skeletal atoms [1] [5]. This nomenclature distinguishes it from related frameworks like bicyclo[3.3.1]nonane or bicyclo[4.2.1]nonane, which exhibit different bridge lengths and conformational behaviors [4].
The compound exhibits complex stereoisomerism due to:
| Compound Name | CAS Number | Key Features | Molecular Formula |
|---|---|---|---|
| Bicyclo[6.1.0]nonane | 286-60-2 | Parent hydrocarbon | C₉H₁₆ |
| 5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol | 2059971-23-0 | Amino-alcohol functionalization | C₁₁H₂₁NO |
| (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol | 1263166-90-0 | Alkyne + hydroxymethyl; chiral specificity | C₁₀H₁₄O |
| ((Z,1R,8S,9S)-Bicyclo[6.1.0]non-4-en-9-yl)methanol | - | Alkene variant; defined stereochemistry | C₁₀H₁₆O |
Bicyclo[6.1.0]nonane derivatives emerged as strategic targets in the early 2000s, driven by the demand for strain-promoted reagents in bioorthogonal chemistry. The pivotal breakthrough came with the development of bicyclo[6.1.0]non-4-yne (BCN), recognized for its ring strain (∼19 kcal/mol) accelerating cycloadditions with azides without cytotoxic copper catalysts [1]. BCN’s synthesis, first reported by Dommerholt et al. (2014), enabled efficient bioconjugation of peptides and antibodies, addressing limitations of earlier cyclooctynes [1].
The hydroxylated variant, bicyclo[6.1.0]nonan-4-ol, gained prominence as a synthon for:
| Year | Advancement | Significance |
|---|---|---|
| 2011 | Strain-promoted alkyne-azide cycloadditions (SPAAC) | Established BCN as copper-free click reagent |
| 2014 | Inverse electron-demand cycloadditions of BCN | Demonstrated 100x faster kinetics vs. older probes |
| 2015 | Chemoenzymatic antibody conjugation using BCN | Achieved homogeneous ADC synthesis |
| 2020s | Commercial availability of chiral BCN-alcohols | Enabled scalable synthesis (e.g., ChemScene, BLD Pharm) |
Bicyclo[6.1.0]nonan-4-ol exemplifies how strained systems address challenges in catalysis, materials science, and medicinal chemistry. Its utility stems from three key attributes:
Chemical Orthogonality: The cyclopropane ring and C4 hydroxyl group allow sequential, selective modifications. For instance, the hydroxyl can be esterified while preserving the alkynyl group in BCN-yne derivatives for dual-labeling studies [6] [8]. This enables programmable synthesis of dendrimers and biomaterial crosslinkers.
Biomedical Relevance: Unlike passive hydrocarbon bicyclics (e.g., bicyclo[6.1.0]nonane, CID 136124), the C4-OH group permits direct linkage to pharmacophores in drug design [3] [5]. Van Geel et al. (2015) leveraged BCN-alcohol derivatives for site-specific antibody functionalization, enhancing tumor-targeting precision [1].
Conformational Guidance: The rigid [6.1.0] scaffold imposes preorganization in molecular recognition. Unlike flexible monocycles or larger bicyclics (e.g., [3.3.1]nonanes), its ring strain directs substituents into defined spatial orientations, aiding the development of enzyme inhibitors and supramolecular hosts [4] [6]. This contrasts with bicyclo[3.3.1]nonanes, which exhibit complex chair-boat equilibria unsuitable for precise engineering [4].
Current research explores bicyclo[6.1.0]nonan-4-ol in functionalized polymers and as precursors to azabicyclic motifs for anticancer agents, underscoring its transition from a structural curiosity to a multifaceted tool in synthetic chemistry [6] [8].
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9